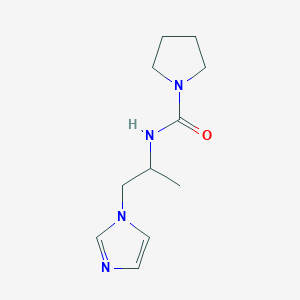![molecular formula C12H15FN2O3 B7529857 1-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]-3-methylurea](/img/structure/B7529857.png)
1-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]-3-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]-3-methylurea, also known as F13714, is a novel small molecule that has attracted significant attention due to its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of 1-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]-3-methylurea is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt pathway and the NF-κB pathway. 1-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]-3-methylurea has also been shown to induce apoptosis in cancer cells and reduce oxidative stress in neurons.
Biochemical and Physiological Effects:
1-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]-3-methylurea has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of oxidative stress, and the modulation of immune responses. 1-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]-3-methylurea has also been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]-3-methylurea for lab experiments is its high potency and selectivity, which allows for the study of its effects on specific signaling pathways and cellular processes. However, one of the limitations of 1-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]-3-methylurea is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 1-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]-3-methylurea, including the optimization of its synthesis method to improve yield and purity, the development of more efficient drug delivery systems, and the exploration of its potential therapeutic applications in other diseases, such as diabetes and cardiovascular diseases. Further studies are also needed to fully understand the mechanism of action of 1-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]-3-methylurea and its effects on different cellular processes.
Méthodes De Synthèse
The synthesis method of 1-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]-3-methylurea involves a series of chemical reactions, starting from commercially available starting materials. The synthesis starts with the reaction of 3-methylurea with 6-fluoro-4H-1,3-benzodioxin-8-yl acetic acid, followed by the deprotection of the resulting intermediate to obtain 1-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]-3-methylurea. The overall yield of the synthesis is around 30%.
Applications De Recherche Scientifique
1-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]-3-methylurea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, 1-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]-3-methylurea has shown promising results in inhibiting the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In inflammation, 1-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]-3-methylurea has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative disorders, 1-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]-3-methylurea has been shown to protect neurons from oxidative stress and improve cognitive function.
Propriétés
IUPAC Name |
1-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]-3-methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O3/c1-14-12(16)15-3-2-8-4-10(13)5-9-6-17-7-18-11(8)9/h4-5H,2-3,6-7H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERRHHKDDSGYCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCCC1=CC(=CC2=C1OCOC2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[5-(4-chlorophenyl)furan-2-yl]methyl]cyclopentanamine](/img/structure/B7529775.png)
![N-[4-[2-(dimethylamino)ethoxy]phenyl]cyclopentanecarboxamide](/img/structure/B7529793.png)
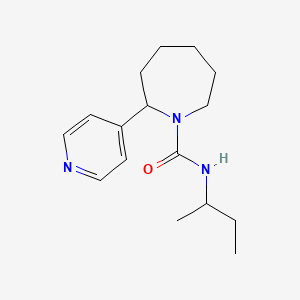
![3-(2,5-Difluorophenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7529806.png)
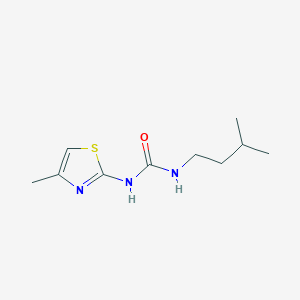
![N-[[5-(4-bromophenyl)furan-2-yl]methyl]cyclopropanamine](/img/structure/B7529813.png)


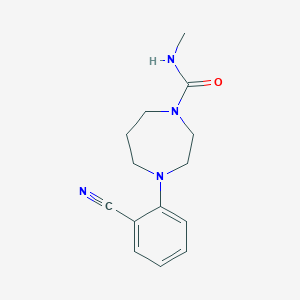
![1-[(4-Bromothiophen-2-yl)methyl]-1,3-dimethylurea](/img/structure/B7529843.png)
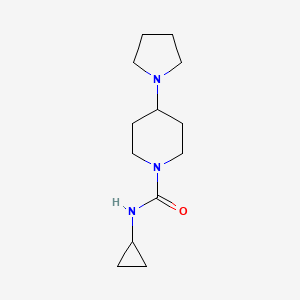
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-ethyl-1-methylurea](/img/structure/B7529864.png)
![2-methyl-N-[(3-methylthiophen-2-yl)methyl]morpholine-4-carboxamide](/img/structure/B7529883.png)
